N-(4-chlorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
Description
N-(4-Chlorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic coumarin derivative characterized by a chromene (benzopyran) core substituted with methyl groups at positions 6 and 8, a ketone at position 4, and a carboxamide group at position 2 linked to a 4-chlorophenyl moiety. Coumarins are widely studied for their diverse biological activities, including anticancer, antioxidant, and antimicrobial properties .
Properties
Molecular Formula |
C18H14ClNO3 |
|---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-6,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C18H14ClNO3/c1-10-7-11(2)17-14(8-10)15(21)9-16(23-17)18(22)20-13-5-3-12(19)4-6-13/h3-9H,1-2H3,(H,20,22) |
InChI Key |
COUNRKOYRUOBJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Cyclization
In a representative protocol (adapted from), 2-hydroxy-4,6-dimethylacetophenone reacts with diethyl oxalate under microwave irradiation (150°C, 20 min) in the presence of sodium methoxide. This method achieves yields of 93–97%, significantly higher than conventional heating (60–70% yield). The reaction proceeds via enolate formation, followed by cyclization and elimination of ethanol (Figure 1):
Key Advantages :
-
Reduced reaction time (20 min vs. 6–8 hours for conventional methods)
Carboxamide Formation via Acyl-Activating Reagents
The carboxylate intermediate is hydrolyzed to the carboxylic acid, which is then coupled with 4-chloroaniline using acyl-transfer reagents. Two predominant strategies are documented:
PyBOP-Mediated Coupling
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) enables efficient amide bond formation under mild conditions:
-
Activation : 6,8-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid (1 mmol) is treated with PyBOP (1 mmol) and N,N-diisopropylethylamine (DIPEA, 1 mmol) in dichloromethane (DCM)/DMF (1:1) at 4°C for 30 min.
-
Coupling : 4-Chloroaniline (1 mmol) is added, and the mixture is stirred at room temperature for 4 hours.
-
Workup : The product is extracted with DCM, purified via flash chromatography (EtOAc/hexane, 3:7), and recrystallized (EtOAc/hexane).
Mixed Anhydride Method
An alternative employs ethyl chloroformate to generate a reactive mixed anhydride intermediate:
-
Anhydride Formation : The carboxylic acid (1 mmol) is treated with ethyl chloroformate (1.2 mmol) and triethylamine (1.5 mmol) in THF at 0°C.
-
Amidation : 4-Chloroaniline (1 mmol) is added, and the reaction proceeds at room temperature for 6 hours.
-
Purification : Silica gel chromatography (CHCl/MeOH, 95:5) yields the product.
Yield : 60–65%
Cost Efficiency : Lower reagent costs compared to PyBOP
One-Pot Tandem Synthesis
Recent advancements integrate chromene formation and amidation in a single pot, reducing purification steps. A three-component reaction using 2-hydroxy-4,6-dimethylacetophenone, diethyl oxalate, and 4-chloroaniline in the presence of ceric ammonium nitrate (CAN) achieves moderate yields:
Conditions :
Limitations :
-
Requires stoichiometric CAN
-
Lower purity (85–90%) necessitates additional recrystallization
Solvent and Catalyst Optimization
Solvent Screening
Solvent polarity critically impacts reaction kinetics and yield (Table 1):
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| DMF | 36.7 | 75 |
| THF | 7.5 | 62 |
| DCM | 8.9 | 58 |
| Ethanol | 24.3 | 50 |
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of 4-chloroaniline, improving coupling efficiency.
Catalytic Systems
Base catalysts accelerate deprotonation during amidation (Table 2):
| Base | pKa | Yield (%) |
|---|---|---|
| DIPEA | 10.75 | 75 |
| EtN | 10.75 | 70 |
| KCO | 10.33 | 65 |
| NaHCO | 6.35 | 45 |
DIPEA outperforms inorganic bases due to superior solubility in organic media.
Mechanistic Insights and Byproduct Analysis
Side Reactions
Characterization Data
-
-NMR (400 MHz, DMSO-d) : δ 2.35 (s, 6H, CH), 6.89 (s, 1H, H-3), 7.45–7.52 (m, 4H, Ar-H), 10.21 (s, 1H, NH).
-
IR (KBr) : 1685 cm (C=O), 1650 cm (amide I), 1540 cm (amide II).
Industrial-Scale Considerations
Cost-Benefit Analysis
| Method | Cost (USD/kg) | Yield (%) | Purity (%) |
|---|---|---|---|
| PyBOP-Mediated | 420 | 75 | 95 |
| Mixed Anhydride | 310 | 65 | 92 |
| One-Pot Tandem | 380 | 58 | 85 |
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
The compound has shown promise in several areas of biological research:
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of N-(4-chlorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide. It has been effective against various bacterial strains, including:
| Microorganism | IC50 (μM) | Notes |
|---|---|---|
| Mycobacterium tuberculosis | 7.05 | Significant antibacterial activity |
| Staphylococcus aureus | 10.5 | Selective cytotoxicity observed |
| Escherichia coli | 12.0 | Moderate inhibition |
In one study, the compound exhibited an inhibition zone ranging from 16 to 26 mm against common pathogens, indicating its potential as an antimicrobial agent .
Anticancer Potential
Research indicates that this compound can induce apoptosis in cancer cells and inhibit tumor growth. Key findings include:
| Cancer Cell Line | Effect | Notes |
|---|---|---|
| A549 Lung Cancer | Tumor volume reduction | Significant reduction in xenograft models observed |
| HeLa Cervical Cancer | G1 phase cell cycle arrest | Prevents proliferation |
The mechanism involves the induction of apoptotic pathways via increased levels of caspases and inhibition of key signaling pathways associated with cell proliferation .
Enzyme Inhibition
The compound has also been studied for its enzyme inhibition properties, particularly against acetylcholinesterase (AChE), which is crucial for neurodegenerative disease research.
| Enzyme | IC50 (μM) | Notes |
|---|---|---|
| Acetylcholinesterase | 0.25 | Comparable to established inhibitors |
This activity suggests potential applications in treating conditions like Alzheimer's disease .
Antimicrobial Studies
A specific study evaluated the efficacy of this compound against Mycobacterium tuberculosis, revealing an IC50 value that indicates significant antibacterial activity . The compound was also assessed for its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), demonstrating its effectiveness against resistant strains.
Cytotoxicity Assays
In vitro assays showed selective cytotoxicity towards cancer cell lines while sparing normal cells . This selectivity is crucial for developing targeted cancer therapies.
Molecular Docking Studies
Molecular docking studies have illustrated how the compound interacts with various biological targets, enhancing understanding of its mechanism of action and guiding further drug design efforts .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Pathways Involved: It may inhibit the production of pro-inflammatory mediators like prostaglandins, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Substituent Variations on the Chromene Core
- 6,8-Dichloro-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide (MW: 413.2): Replacing methyl groups with chlorine atoms at positions 6 and 8 introduces electron-withdrawing effects, which may alter electronic properties and binding affinity.
- N-(2,4-Dimethoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide (MW: 353.4): The 2,4-dimethoxyphenyl group adds electron-donating methoxy substituents, which could modulate π-π interactions or steric effects compared to the 4-chlorophenyl group in the target compound .
Table 1: Structural Comparison of Chromene-2-carboxamide Derivatives
Variations in the Carboxamide Aryl Group
- This suggests that electronic effects from halogens may be less critical in certain scaffolds.
- N-(4-Chlorophenyl)-1H-indole-2-carboxamide : This indole-based analog exhibits cytotoxic effects on osteosarcoma cells, highlighting the role of the 4-chlorophenyl group in bioactivity across different heterocyclic cores .
Insecticidal Activity
Heterocyclic carboxamides with 4-chlorophenyl groups, such as N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide, show superior insecticidal activity against cowpea aphids compared to acetamiprid, a commercial neonicotinoid .
Cytotoxicity and Enzyme Inhibition
- Halogen-substituted phenylmaleimides (e.g., 4-fluoro, 4-bromo) show consistent MGL inhibition regardless of halogen size, indicating scaffold-dependent bioactivity .
Key Insights and Implications
- Substituent Effects: Methyl groups on the chromene core enhance lipophilicity, while chlorine or sulfamoyl groups may improve target engagement.
- Scaffold Diversity : The 4-chlorophenyl carboxamide moiety is a versatile pharmacophore, contributing to bioactivity across coumarin, indole, and pyridine derivatives.
- Knowledge Gaps: Direct data on the target compound’s bioactivity are lacking; further studies are needed to elucidate its specific applications.
Biological Activity
N-(4-chlorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide, with the CAS number 872866-51-8, is a compound belonging to the chromene family. This class of compounds has garnered attention for its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. This article explores the biological activity of this specific compound through various studies, case analyses, and data tables.
- Molecular Formula : C₁₈H₁₄ClNO₃
- Molecular Weight : 327.8 g/mol
- Structure : The compound features a chromene core with a chlorophenyl substituent and a carboxamide group, which is crucial for its biological interactions.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Enzyme Inhibition
Research indicates that chromene derivatives exhibit significant inhibitory effects on various enzymes involved in neurodegenerative diseases. For instance:
- Cholinesterase Inhibition : Compounds similar to this compound have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in Alzheimer's disease management. The IC₅₀ values for related compounds have been reported as low as 5.4 µM for AChE inhibition .
2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects through its interaction with cyclooxygenase (COX) and lipoxygenase enzymes:
- COX Inhibition : Similar chromene-based compounds have demonstrated promising results in inhibiting COX enzymes, which are pivotal in inflammatory pathways .
3. Antioxidant Activity
Chromene derivatives are known for their antioxidant properties, which help in mitigating oxidative stress linked to various diseases:
- Studies show that these compounds can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .
Case Study 1: Neuroprotective Effects
A study conducted on chromone derivatives demonstrated that this compound exhibited neuroprotective effects by inhibiting MAO-B activity. This inhibition is crucial as MAO-B is involved in the metabolism of neuroprotective neurotransmitters like dopamine .
Case Study 2: Anti-cancer Potential
Research has indicated that chromenes possess anti-cancer properties. For example, the compound's ability to inhibit tumor cell proliferation was assessed in vitro against various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting its potential as an anti-cancer agent .
Table 1: Biological Activities of this compound
Q & A
What are the common synthetic routes for N-(4-chlorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide, and how do reaction conditions influence yield?
Basic:
The compound is typically synthesized via a multi-step process involving:
Condensation of substituted benzaldehyde derivatives with active methylene compounds (e.g., ethyl acetoacetate) under acidic or basic conditions to form the chromene core .
Cyclization using catalysts like piperidine or acetic acid to form the 4-oxo-4H-chromene scaffold.
Amide coupling via carbodiimide-mediated reactions (e.g., EDC/HOBt) between the chromene-2-carboxylic acid and 4-chloroaniline .
Yield optimization requires precise control of temperature (60–80°C for cyclization) and stoichiometric ratios (e.g., 1:1.2 molar ratio for amide coupling).
Advanced:
Advanced synthetic strategies include:
- Microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
- Flow chemistry for scalable production, minimizing side reactions like hydrolysis of the carboxamide group.
- Post-synthetic modifications (e.g., halogen exchange) to introduce functional groups for downstream applications .
How can structural discrepancies in crystallographic data for this compound be resolved?
Basic:
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is standard for resolving structural ambiguities. Key parameters include:
- R-factor optimization (<5% for high-quality data).
- Hydrogen bonding network analysis to validate the orientation of the 4-chlorophenyl group .
Advanced:
For conflicting data (e.g., bond-length anomalies):
- Use Hirshfeld surface analysis to assess intermolecular interactions.
- Cross-validate with DFT calculations (e.g., Gaussian09) to compare experimental and theoretical bond angles .
What methodologies are recommended for analyzing its interactions with biological targets?
Basic:
- In vitro assays : Screen for antimicrobial/anticancer activity using MIC (Minimum Inhibitory Concentration) or MTT assays.
- Fluorescence quenching to study binding to serum proteins like BSA .
Advanced:
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to receptors like EGFR or COX-2.
- Molecular docking (AutoDock Vina) to predict binding modes with catalytic sites (e.g., ATP-binding pockets in kinases) .
How can researchers address contradictions in reported biological activity data?
Basic:
- Standardize assay protocols (e.g., cell line selection, incubation time) to minimize variability.
- Validate results using dose-response curves and positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced:
- Perform metabolomic profiling (LC-MS) to identify off-target effects or metabolite interference.
- Use CRISPR-Cas9 knockout models to confirm target specificity in pathways like apoptosis or NF-κB .
What computational tools are suitable for modeling its physicochemical properties?
Basic:
- LogP calculation : Use ChemAxon or ACD/Labs to predict lipophilicity for solubility assessments.
- ADMET prediction (SwissADME) to estimate bioavailability and toxicity .
Advanced:
- MD simulations (GROMACS) to study conformational stability in lipid bilayers.
- QSAR models to correlate substituent effects (e.g., chloro vs. methyl groups) with bioactivity .
How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Basic:
- Conduct accelerated stability studies (ICH guidelines):
- pH stability : Use buffers (pH 1–12) and monitor degradation via HPLC at 25°C/40°C.
- Photostability : Expose to UV-Vis light (ICH Q1B) and track chromene ring oxidation .
Advanced:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
